Fmoc-Lys(2-Cl-Z)-OH
Description
Significance of Protected Lysine (B10760008) Derivatives in Chemical Synthesis
Lysine, an essential amino acid, possesses a primary amino group on its side chain (ε-amino group) in addition to its α-amino group. This ε-amino group is highly nucleophilic and can readily participate in unwanted side reactions, such as branching or premature chain termination, if not adequately protected during peptide synthesis. The use of protected lysine derivatives is therefore paramount for ensuring the fidelity and efficiency of peptide assembly. These derivatives allow chemists to selectively deprotect and couple amino acids, building complex peptide sequences with high purity and yield openaccesspub.orgontosight.aipeptide.compeptide.comwikipedia.org. Common protecting groups for the lysine side chain include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), and various other orthogonal protecting groups, each offering distinct removal conditions that are compatible with different synthetic strategies peptide.compeptide.com.
Contextual Role of Fmoc-Lys(2-Cl-Z)-OH in Expanding Synthetic Capabilities
This compound distinguishes itself through its specific combination of protecting groups, offering enhanced utility in certain synthetic contexts. The Fmoc group on the α-amino terminus is base-labile, typically removed by piperidine (B6355638), a hallmark of the Fmoc/tBu SPPS strategy peptide.comwikipedia.org. The 2-Cl-Z group on the ε-amino side chain provides orthogonal protection, meaning it can be removed under conditions distinct from those used for the Fmoc group. This 2-Cl-Z moiety is known to be stable to the acidic conditions often used for Fmoc removal and is typically cleaved by strong acids like trifluoromethanesulfonic acid (TFMSA), hydrogen fluoride (B91410) (HF), or trimethylsilyloxytrifluoromethanesulfonate (TMSOTf), or via hydrogenolysis peptide.compeptide.com.
This specific protection scheme allows for the controlled introduction of lysine residues into peptides, facilitating the synthesis of complex structures, including those requiring site-specific modifications or the incorporation of functional groups that enhance solubility, stability, or bioactivity chemimpex.com. The 2-chlorophenyl substituent in the 2-Cl-Z group is noted for potentially enhancing reactivity and specificity in certain synthetic steps chemimpex.com. Its utility extends to the development of peptide-based therapeutics, targeted drug delivery systems, and other biologically active compounds, making it a valuable asset for researchers aiming for high purity and yield in complex peptide synthesis chemimpex.com.
Historical Development and Evolution of Lysine Protection Strategies
The field of peptide synthesis has seen significant advancements in protecting group strategies. The foundation of modern solid-phase peptide synthesis (SPPS) was laid by R. Bruce Merrifield in 1963 peptide.com. The development of the base-labile Fmoc protecting group by Carpino and Han in 1970 marked a pivotal shift, offering an alternative to the acid-labile Boc group peptide.com. The concept of "orthogonal protection," where different protecting groups can be removed independently under distinct chemical conditions, was introduced by Barany and coworkers in 1977, revolutionizing the ability to perform selective modifications peptide.com. The Fmoc/tBu strategy, utilizing Fmoc for α-amino protection and acid-labile tert-butyl-based groups for side-chain protection, became widely adopted peptide.comwikipedia.org.
Over time, a diverse array of lysine protecting groups has been developed, including Boc, Z, 2-Cl-Z, Fmoc, Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl), ivDde (1-(4,4-dimethyl-2,6-dioxo-1-cyclohexylidene)ethyl), Mtt (4-methyltrityl), and Mmt (4-methoxytrityl), among others peptide.comsigmaaldrich.comiris-biotech.deiris-biotech.demedchemexpress.com. Each group offers specific advantages in terms of stability, removal conditions, and compatibility with different synthetic pathways, allowing for increasingly complex peptide architectures and modifications peptide.comsigmaaldrich.com. The 2-ClZ group, for instance, has historically been a common choice in Boc chemistry peptide.compeptide.compeptide.com.
Overview of Research Trajectories Utilizing this compound
Research utilizing this compound spans various areas within peptide chemistry and its applications. It serves as a crucial building block for synthesizing peptides with intricate structures for diverse biological studies chemimpex.com. Its unique properties make it valuable in drug development, particularly for creating molecules that target specific receptors due to its selective reactivity chemimpex.com.
Furthermore, this compound finds application in bioconjugation processes, where it can be used to link biomolecules, thereby enhancing drug delivery systems and improving therapeutic efficacy chemimpex.com. Its incorporation into peptides has been explored in research related to cancer treatment, specifically in the development of targeted therapies chemimpex.com. Additionally, it has potential applications in the creation of diagnostic tools chemimpex.com.
Specific research instances include its use in Fmoc SPPS acs.org and its citation in the Journal of the American Chemical Society peptide.com. It has also been employed in the synthesis of biologically active peptides, such as a neutral amylo-β peptide, alongside other protected amino acids nih.gov.
Compound Data Table
| Property | Value | Source Index |
| Chemical Name | 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | apexbt.com |
| Synonyms | Fmoc-D-Lys(2-Cl-Z)-OH, Fmoc-Ne-2-chloro-Z-D-lysine | chemimpex.comapexbt.com |
| CAS Number | 133970-31-7 | chemimpex.comapexbt.comp3bio.com |
| Molecular Formula | C29H29ClN2O6 | chemimpex.comapexbt.comp3bio.com |
| Molecular Weight | 536.99 g/mol | chemimpex.com |
| Purity | ≥ 98% | chemimpex.com |
| Melting Point | 112-117 °C | chemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
| Optical Rotation | [α]D20 = +8.9 ± 2º (C=1 in DMF) | chemimpex.com |
| Storage Conditions | Store at 0-8°C (or -20°C) | chemimpex.comapexbt.com |
| Fmoc Removal | Piperidine | peptide.comwikipedia.org |
| 2-Cl-Z Removal | Hydrogenation, HF, TFMSA, TMSOTf | peptide.compeptide.com |
Note: Some detailed property information (e.g., optical rotation, specific CAS number) is primarily associated with the D-isomer (Fmoc-D-Lys(2-Cl-Z)-OH) in the available literature, while the general compound name this compound is also widely used. The data presented here reflects the most comprehensive information found for the specified compound and its closely related stereoisomers.
Structure
3D Structure
Properties
IUPAC Name |
6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYAXRHPZGZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400214 | |
| Record name | 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133970-31-7 | |
| Record name | 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Strategic Integrations
Solid-Phase Peptide Synthesis (SPPS) Paradigms Incorporating Fmoc-Lys(2-Cl-Z)-OH
The strategic use of this compound is a cornerstone of modern peptide chemistry, enabling the synthesis of peptides with specific functionalities and modifications. Its unique protecting group combination allows for orthogonal deprotection schemes, a critical aspect in the assembly of complex peptide structures.
Foundational Fmoc-Based SPPS Protocols
The general strategy for Fmoc-based SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. peptide2.com The process begins with the attachment of the first Fmoc-amino acid to a resin. peptide2.com The cycle of peptide elongation consists of two main steps: the removal of the temporary Nα-Fmoc protecting group, typically with a secondary amine base like piperidine (B6355638), followed by the coupling of the next Fmoc-amino acid. peptide2.comchempep.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed, usually with a strong acid such as trifluoroacetic acid (TFA). peptide2.com
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the ε-amino function of the lysine (B10760008) side chain is stable to the basic conditions used for Fmoc group removal and the acidic conditions used for cleavage from many common resins. peptide.compeptide.com This stability is essential for preventing unwanted side reactions at the lysine side chain during the synthesis. The 2-Cl-Z group is typically removed during the final cleavage step with strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com
Optimized Coupling Procedures and Reagent Selection
The efficiency of the coupling reaction is paramount to the success of SPPS. Incomplete coupling reactions lead to the formation of deletion peptides, which are often difficult to separate from the target peptide. The selection of appropriate activation reagents and the control of reaction conditions are therefore critical.
To facilitate the formation of the amide bond, the carboxyl group of the incoming Fmoc-amino acid must be activated. The most common method is the in situ activation, where the activating reagent is added directly to the reaction mixture. peptide2.com
Common classes of activating reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. peptide2.comtu-darmstadt.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. google.com To suppress side reactions such as racemization and N-acylurea formation, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives. chempep.comgoogle.com
Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are highly efficient coupling agents. chempep.comsigmaaldrich.com
Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are extremely popular due to their high reactivity and the formation of stable active esters. peptide2.comchempep.comsigmaaldrich.com HATU, which forms a more reactive OAt ester, is often considered one of the most efficient coupling reagents. sigmaaldrich.com
The choice of activating reagent can be critical, especially for sterically hindered couplings. For instance, the use of HATU is known to be effective for coupling secondary amines. rsc.org
Table 1: Common Activating Reagents in Fmoc-SPPS
| Reagent Class | Example Reagent | Additive |
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole) |
| Phosphonium Salts | PyBOP | - |
| Aminium/Uronium Salts | HBTU, HATU | - |
The rate of the coupling reaction is influenced by the basicity of the deprotected N-terminal amine of the growing peptide chain. ug.edu.pl A tertiary base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is often added to the coupling reaction to maintain a basic pH and neutralize the salt formed during the activation step. chempep.com However, an excess of base can lead to side reactions, including racemization, particularly with sensitive amino acids. chempep.com The pKa of the ε-amino group of lysine is relatively high, making it a strong nucleophile. ug.edu.pl The 2-Cl-Z protecting group effectively masks this nucleophilicity, preventing it from participating in unwanted side reactions during chain elongation. The kinetics of the coupling reaction are also dependent on factors such as solvent, temperature, and the specific amino acid residues involved.
Activation Reagents for Carboxyl Group Coupling
Polymeric Support Selection and Loading Considerations
ChemMatrix resin is a PEG-based resin that has shown significant advantages in the synthesis of difficult and aggregating peptide sequences. Its flexible, hydrophilic nature enhances the solvation of the growing peptide chain, thereby improving reaction kinetics and reducing aggregation. The use of ChemMatrix resin has been shown to improve the purity and yield of synthesized peptides, particularly for long or hydrophobic sequences. nih.gov For example, in the synthesis of a C-terminal peptide fragment, using ChemMatrix resin in combination with pseudoproline dipeptides resulted in a product of 90% analytical purity and a 40% yield.
The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. For ChemMatrix resins, as with other supports, the loading protocol must be carefully optimized to ensure efficient attachment without compromising the integrity of the resin or the amino acid. peptideweb.com
Rink Amide Resin Usage
Automated Synthesis Platforms and Their Influence on Reaction Efficiency
Automated peptide synthesizers have significantly enhanced the efficiency of SPPS. These platforms automate the repetitive cycles of deprotection, washing, coupling, and capping, leading to faster synthesis times, reduced manual labor, and improved reproducibility. The use of this compound is fully compatible with standard automated Fmoc-SPPS protocols. chempep.com The precise delivery of reagents and controlled reaction times offered by automated synthesizers contribute to higher coupling efficiencies and purer crude peptide products. The strong UV absorbance of the fluorenyl group released during the Fmoc deprotection step is often used by these systems to monitor the progress of the synthesis in real-time. nih.gov
In-Process Monitoring Techniques for Reaction Completion
To ensure the successful synthesis of the target peptide, it is crucial to monitor the completeness of the coupling and deprotection steps.
Kaiser Test: The Kaiser test is a colorimetric method used to detect the presence of primary amines. jove.comnih.gov A small sample of the resin-bound peptide is taken and treated with ninhydrin (B49086) reagents. A blue color indicates the presence of a free amine, signifying a complete deprotection step or an incomplete coupling reaction. A yellow or colorless result indicates the absence of a free primary amine, confirming a successful coupling. jove.comrsc.org
Thin-Layer Chromatography (TLC): TLC is another technique used to monitor reaction progress. mdpi.comjove.com A small amount of the peptide is cleaved from the resin, spotted on a TLC plate, and developed in an appropriate solvent system. By comparing the spot of the reaction mixture to that of the starting material, one can assess the extent of the reaction. ub.edu For instance, the completion of a coupling reaction can be confirmed by the disappearance of the free amino acid spot. jove.com
Solution-Phase Synthetic Routes Employing this compound
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis is still employed, particularly for the large-scale production of shorter peptides or for the synthesis of complex peptide fragments.
Reaction Conditions and Solvent Systems for Homogeneous Synthesis
In solution-phase synthesis, all reactants are dissolved in a solvent system. The coupling of this compound to another amino acid or peptide fragment in solution typically involves the use of a coupling reagent to activate the carboxylic acid group. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents like HATU. The reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or N-methyl-2-pyrrolidone (NMP). jove.commedchemexpress.com The choice of solvent depends on the solubility of the peptide fragments being coupled. The reaction progress is often monitored by techniques like TLC or HPLC.
| Parameter | Typical Conditions for Solution-Phase Synthesis |
| Solvents | DMF, DCM, NMP, THF, Dioxane |
| Coupling Reagents | DIC, HBTU, HATU, PyBOP |
| Additives | HOBt, Oxyma |
| Base | DIEA, NMM |
| Monitoring | TLC, HPLC |
Challenges and Strategies for Product Isolation and Purification
A significant challenge in solution-phase synthesis is the isolation and purification of the desired peptide from the reaction mixture, which contains excess reagents, byproducts, and unreacted starting materials. mdpi.com Unlike SPPS where purification is simplified by washing the resin-bound product, solution-phase synthesis requires techniques such as:
Precipitation: The crude peptide can often be precipitated by adding a non-solvent (a solvent in which the peptide is insoluble) to the reaction mixture. beilstein-journals.org
Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases.
Crystallization: If the peptide is crystalline, recrystallization can be a powerful purification method.
Chromatography: Column chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a widely used technique for purifying peptides to a high degree. acs.org Supercritical fluid chromatography (SFC) is emerging as a greener alternative to traditional HPLC. acs.org
Convergent Synthesis Approaches Leveraging this compound
Convergent synthesis strategies are employed for the efficient production of large peptides and small proteins by assembling pre-synthesized, protected peptide fragments. semanticscholar.org This approach mitigates the cumulative yield loss associated with stepwise synthesis of long sequences. This compound is a valuable building block in these methodologies due to the stability of the 2-Cl-Z group under conditions used to cleave protected fragments from highly acid-labile resins.
In segment condensation, protected peptide fragments are prepared and purified separately before being coupled together. The use of this compound allows for the incorporation of a lysine residue whose side chain remains protected throughout the assembly of the fragment and subsequent coupling steps. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a derivative of the benzyloxycarbonyl (Z) group and is stable to the piperidine treatments required for Nα-Fmoc group removal during chain elongation. peptide.com Furthermore, it is resistant to the mild acidic conditions, such as dilute trifluoroacetic acid (TFA), used to cleave peptide fragments from hyper-acid-sensitive resins like 2-chlorotrityl chloride resin. chempep.com This allows for the generation of a protected peptide acid fragment containing Lys(2-Cl-Z) that can be used as a building block for further coupling in solution. The 2-Cl-Z group is typically removed during the final global deprotection step using strong acids like hydrogen fluoride (HF). peptide.com
| Protecting Group | Typical Cleavage Conditions | Stability | Primary Application |
|---|---|---|---|
| Nα-Fmoc | 20% Piperidine in DMF | Stable to acids (TFA, HF) and hydrogenolysis. | Temporary α-amino protection in SPPS. chempep.com |
| ε-Boc | Strong acids (e.g., TFA, HF) | Stable to bases (piperidine) and hydrogenolysis. | Permanent side-chain protection in Fmoc-SPPS. acs.org |
| ε-Z | Strong acids (HF, TFMSA), Hydrogenolysis (Pd/C) | Stable to TFA and piperidine. | Permanent side-chain protection, removable orthogonally to tBu groups. sigmaaldrich.com |
| ε-2-Cl-Z | Strong acids (e.g., HF), increased acid lability compared to Z. | Stable to TFA and piperidine. | Permanent side-chain protection in Boc-SPPS and for protected fragments. peptide.com |
Hybrid methodologies combine the efficiency of solid-phase synthesis for creating peptide fragments with the advantages of solution-phase chemistry for coupling them. nih.govgoogle.com this compound is well-suited for this approach. A peptide segment incorporating this amino acid can be synthesized on an acid-labile solid support, such as a 2-chlorotrityl resin. acs.org Subsequent treatment with a mild acid solution cleaves the peptide from the resin while leaving the side-chain protecting groups, including t-butyl (tBu) and the 2-Cl-Z group, intact. chempep.com The resulting fully protected peptide fragment can then be purified and coupled to another fragment in solution, a strategy that has been successfully applied in the synthesis of complex peptide targets. nih.gov
Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins. The classic NCL method involves the reaction of an unprotected peptide fragment with a C-terminal thioester and another unprotected fragment with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. google.comresearchgate.net While NCL itself uses unprotected fragments, the synthesis of these fragments is commonly achieved through Fmoc-SPPS. nih.gov
Building blocks like this compound are used to construct the peptide backbones. After assembly on the solid phase, all protecting groups are typically removed to generate the unprotected fragments required for the NCL reaction. The stability of the 2-Cl-Z group ensures it remains in place during fragment synthesis until the final, global deprotection step. In more recent, advanced ligation strategies, such as those at serine or threonine residues, which may proceed through different mechanisms, the robust nature of protecting groups like 2-Cl-Z can be advantageous in multi-step convergent syntheses prior to the final deprotection. pnas.org
Hybrid Solid-Phase/Solution-Phase Methodologies
Specialized Chemical Transformations Enabled by this compound
The unique chemical handles provided by the protecting groups on this compound allow for its use in specialized applications beyond linear peptide synthesis, including site-specific modifications and the construction of complex, branched architectures.
Site-specific modification of a lysine side chain while the peptide is still attached to the solid support requires a side-chain protecting group that can be removed orthogonally, without disturbing the Nα-Fmoc group, the resin linker, or other side-chain protecting groups. For this purpose, lysine derivatives protected with groups like Mtt (4-methyltrityl), Mmt (4-methoxytrityl), or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) are typically preferred. sigmaaldrich.com These groups can be selectively cleaved under very mild, specific conditions (e.g., dilute TFA for Mtt/Mmt, hydrazine (B178648) for ivDde), exposing the ε-amino group for modification.
The 2-Cl-Z group on this compound is stable to the conditions used to remove these highly labile protecting groups and is also stable to the basic conditions of Fmoc removal. Its cleavage requires strong acidolysis (e.g., HF) or hydrogenolysis, conditions which are not compatible with on-resin manipulations in standard Fmoc-SPPS. Therefore, this compound is generally not the building block of choice for strategies involving the selective deprotection and modification of the lysine side chain on the solid support.
Lysine dendrimers are branched, tree-like macromolecules with a wide range of applications in drug delivery and materials science. Their synthesis requires precise control over the branching points, which is achieved by using orthogonally protected lysine building blocks. rsc.org The most common strategy involves the use of Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH, which allows for the selective deprotection of either the α- or ε-amino group to build successive generations of the dendrimer. acs.orgsemanticscholar.orgresearchgate.net
This compound can be integrated into these synthetic schemes to introduce a lysine residue with a semi-permanent protecting group. A synthetic strategy could involve building a dendrimer core using standard Fmoc/Boc chemistry and incorporating this compound at specific locations. The 2-Cl-Z group would remain intact throughout the assembly of the dendritic structure. After the main structure is complete, a final deprotection step with strong acid would expose the lysine's primary amine, allowing for a terminal modification of the dendrimer at pre-determined sites. This approach is supported by the use of the related Boc-Lys(2-Cl-Z)-OH in the synthesis of penta-lysine tags, which are small dendritic structures used for protein purification and detection. rsc.org
| Lysine Derivative | α-Amino Protection | ε-Amino Protection | Deprotection Scheme & Use in Dendrimer Synthesis |
|---|---|---|---|
| Fmoc-Lys(Boc)-OH | Fmoc (Base-labile) | Boc (Acid-labile) | Standard building block; allows extension at the α-position after Fmoc removal. acs.orgresearchgate.net |
| Boc-Lys(Fmoc)-OH | Boc (Acid-labile) | Fmoc (Base-labile) | Standard building block; allows extension at the ε-position after Fmoc removal. acs.orgresearchgate.net |
| This compound | Fmoc (Base-labile) | 2-Cl-Z (Strong acid/H₂-labile) | Potential for introducing terminally modifiable points; 2-Cl-Z group remains until final global deprotection. peptide.comrsc.org |
Protecting Group Orthogonality and Advanced Deprotection Chemistry
Principles of Orthogonal Protection in Complex Peptide Synthesis
In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions. organic-chemistry.orgpeptide.com This allows for the selective deprotection of one functional group while others remain protected, a crucial capability for the synthesis of long or modified peptides. organic-chemistry.orgpeptide.com The most prevalent orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. iris-biotech.denih.gov
The Fmoc/2-Cl-Z Orthogonal System
The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group for side-chain protection, particularly for lysine (B10760008), represents a key orthogonal pairing. peptide.compeptide.com The Fmoc group is characteristically base-labile, readily cleaved by secondary amines like piperidine (B6355638). wikipedia.org In contrast, the 2-Cl-Z group is stable to these basic conditions but is removed by strong acids, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically during the final cleavage of the peptide from the resin. peptide.compeptide.com This differential lability allows for the iterative removal of the Nα-Fmoc group at each step of peptide chain elongation without affecting the 2-Cl-Z-protected side chains. peptide.com
A novel hydrogenolysis method has also been reported for Fmoc deprotection under mildly acidic conditions, offering an alternative strategy that is compatible with sensitive functional groups and tolerant of N-Boc groups. researchgate.net
Integration with Complementary Protecting Groups
The Fmoc/2-Cl-Z system can be seamlessly integrated with a variety of other protecting groups to achieve multi-level orthogonality, enabling complex synthetic schemes such as on-resin cyclization or modification. These complementary groups are stable to the conditions used for both Fmoc and 2-Cl-Z removal and can be cleaved under their own specific conditions.
Commonly used orthogonal protecting groups include:
Boc (tert-butyloxycarbonyl): This acid-labile group is a cornerstone of an alternative protecting group strategy to Fmoc/tBu. iris-biotech.dewikipedia.org In the context of an Fmoc-based strategy, Boc is often used for the side-chain protection of lysine or tryptophan. peptide.comtu-darmstadt.de It is stable to the basic conditions of Fmoc removal but is cleaved with acids like trifluoroacetic acid (TFA). iris-biotech.depeptide.com
Aloc (Allyloxycarbonyl): Removable by palladium-catalyzed reactions, the Aloc group is orthogonal to both base-labile (Fmoc) and acid-labile (Boc, tBu, 2-Cl-Z) protecting groups. peptide.compeptide.com This makes it highly valuable for the selective deprotection of a specific site for modification while the peptide remains attached to the resin. peptide.com
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are distinguished by their lability to hydrazine (B178648). iris-biotech.deacs.org This unique cleavage condition provides an additional layer of orthogonality, allowing for selective deprotection in the presence of Fmoc, Boc, and Aloc groups. iris-biotech.de
Mtt (Methyltrityl) and Mmt (Methoxytrityl): These trityl-based protecting groups are highly acid-sensitive and can be removed under very mild acidic conditions (e.g., 1% TFA in DCM) that leave more robust acid-labile groups like Boc and the 2-chlorotrityl resin linkage intact. peptide.comiris-biotech.de Their order of lability is generally Mmt > Mtt > Trt. peptide.compeptide.com
Tfa (Trifluoroacetyl): While less common, the Tfa group offers another level of orthogonality.
The following table summarizes the cleavage conditions for these common protecting groups:
| Protecting Group | Abbreviation | Cleavage Conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) wikipedia.org |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid (e.g., HF, TFMSA) peptide.compeptide.com |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) iris-biotech.dewikipedia.org |
| Allyloxycarbonyl | Aloc | Pd(0) catalyst peptide.compeptide.com |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine iris-biotech.de |
| Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) iris-biotech.de |
| Methoxytrityl | Mmt | Very mild acid iris-biotech.de |
| Trifluoroacetyl | Tfa |
Mechanistic Insights into Protecting Group Cleavage
A thorough understanding of the mechanisms behind protecting group removal is essential for optimizing reaction conditions and minimizing side reactions.
Base-Labile Fmoc Deprotection by Secondary Amines (e.g., Piperidine, DBU)
The removal of the Fmoc group is a classic example of a base-induced β-elimination reaction. peptide.comresearchgate.net The process is typically carried out using a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgspringernature.com
The mechanism proceeds in two main steps:
Proton Abstraction: A base, such as piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. peptide.comacs.org
β-Elimination: This initial deprotonation leads to a β-elimination cascade, resulting in the formation of the free amine, carbon dioxide, and dibenzofulvene (DBF). wikipedia.orgpeptide.comacs.org
The secondary amine serves a dual purpose: it not only initiates the deprotection but also acts as a scavenger for the highly reactive electrophilic DBF byproduct. peptide.comresearchgate.net The amine traps the DBF to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide, which would lead to chain termination. peptide.comacs.org
While piperidine is the most widely used reagent for Fmoc removal, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed. peptide.compeptide.com DBU is a stronger, non-nucleophilic base that can deprotect the Fmoc group much faster than piperidine. peptide.compeptide.comnih.gov However, because it is non-nucleophilic, DBU cannot scavenge the DBF byproduct. peptide.comlookchem.com Therefore, when using DBU, a nucleophilic scavenger like piperidine is often added to the deprotection solution. peptide.comlookchem.com Combinations of piperazine (B1678402) and DBU have also been shown to be effective and rapid deprotection reagents. lookchem.comrsc.orgscispace.com
Kinetics and Efficiency of Fmoc Removal
The rate of Fmoc deprotection is influenced by several factors, including the base used, its concentration, and the solvent. Studies have shown that a solution of 5% piperazine and 2% DBU can be faster than the standard 20% piperidine solution. lookchem.comrsc.org The half-life (t1/2) for Fmoc removal with 20% piperidine in DMF has been reported to be as short as 6-7 seconds, achieving over 99% deprotection in under two minutes. rsc.orgresearchgate.net
The efficiency of Fmoc removal can be monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct, which has a strong chromophore. rsc.org Incomplete deprotection can be a significant issue, particularly in the synthesis of "difficult" or aggregation-prone sequences, leading to deletion peptides. nih.govrsc.org In such cases, using a more potent deprotection reagent like a DBU-containing mixture can improve the yield of the desired peptide. nih.gov
The following table provides a comparison of the half-lives of Fmoc deprotection with various reagents:
| Deprotection Reagent | Half-life (t1/2) |
| 20% Piperidine in DMF | 7 s rsc.org |
| 5% Piperazine in DMF | 50 s rsc.org |
| 5% Piperazine + 0.5% DBU in DMF | 12 s lookchem.comrsc.org |
| 5% Piperazine + 1% DBU in DMF | 7 s lookchem.comrsc.org |
| 5% Piperazine + 2% DBU in DMF | 4 s lookchem.com |
Mitigation of Dibenzofulvene Adduct Formation
As mentioned, the primary strategy to mitigate the formation of unwanted adducts with the dibenzofulvene (DBF) byproduct is the use of a scavenger. peptide.comscielo.org.mx Secondary amines like piperidine are excellent scavengers because they readily react with the electrophilic DBF to form a stable, unreactive adduct. researchgate.netresearchgate.net
When using a non-nucleophilic base like DBU for Fmoc removal, the absence of a scavenger can lead to the DBF reacting with the newly deprotected N-terminal amine of the peptide chain. peptide.comlookchem.com This side reaction terminates the peptide elongation and is a significant consideration in choosing a deprotection strategy. Therefore, a common practice is to include a nucleophile, such as piperidine or piperazine, in DBU-based deprotection solutions to effectively trap the DBF. peptide.comlookchem.com Other methods to remove the DBF adduct include contacting the mixture with carbon dioxide to precipitate the carbonate of the DBF amine adduct. google.com
Hydrogenolytic Removal of the 2-Cl-Z Group
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a derivative of the benzyloxycarbonyl (Z) group, engineered for enhanced stability. A standard and mild method for the removal of the 2-Cl-Z group from the lysine side chain is catalytic hydrogenolysis. researchgate.netug.edu.plpeptide.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. highfine.com
A convenient and efficient variation of this method is catalytic transfer hydrogenolysis, which utilizes ammonium (B1175870) formate (B1220265) as the hydrogen donor. niscpr.res.in This approach allows for the rapid and selective removal of halogenated benzyloxycarbonyl groups like 2-Cl-Z under neutral, ambient conditions, making it compatible with sensitive peptide structures. niscpr.res.in The reaction proceeds smoothly in solvents like methanol (B129727) or DMF, and upon completion, the catalyst is simply filtered off, often resulting in quantitative yields of the deprotected product. niscpr.res.in The versatility of hydrogenolysis makes it a cornerstone technique for unmasking the lysine side chain when required. highfine.com
Acid-Stable Nature of 2-Cl-Z under Fmoc Cleavage Conditions
A key feature of the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is the use of a base-labile Fmoc group for temporary Nα-protection and acid-labile groups for permanent side-chain protection. wikipedia.orgiris-biotech.de The Fmoc group is typically removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.netnih.gov
The 2-Cl-Z group is completely stable under these basic conditions. researchgate.netug.edu.pl Its stability extends to the acidic conditions used for the cleavage of other common side-chain protecting groups like tert-butyloxycarbonyl (Boc), which is removed with trifluoroacetic acid (TFA). peptide.compeptide.com The 2-Cl-Z group exhibits significant resistance to repetitive TFA treatments, a property that makes it more robust than the parent Z group in certain synthetic schemes. researchgate.netug.edu.pl This stability under both basic Fmoc deprotection and moderate acidic conditions ensures its role as a "permanent" protecting group that remains intact throughout the peptide chain assembly. chempep.compeptide.com
Development of Novel Deprotection Strategies for Fmoc-Lys(2-Cl-Z)-OH
While the standard deprotection methods are well-established, research continues to expand the synthetic toolbox, offering alternative strategies that provide greater flexibility and overcome challenges associated with sensitive peptides.
Acidic Hydrogenolysis for Fmoc Group Removal
Traditionally, the Fmoc group is considered stable to catalytic hydrogenation. chempep.comhighfine.com However, recent research has demonstrated that it can be effectively removed via hydrogenolysis under mildly acidic conditions. acs.orgnih.gov This novel method involves using a palladium catalyst (Pd/C) in the presence of a Brønsted acid, such as HCl in ether. escholarship.org
This acidic hydrogenolysis is particularly valuable for synthesizing peptides containing sensitive functionalities, like electrophilic groups, that are incompatible with the basic, nucleophilic conditions of standard piperidine treatment. acs.orgnih.gov A significant advantage of this approach is that the newly deprotected amine is immediately protonated to form a non-nucleophilic ammonium salt, which prevents undesired side reactions. escholarship.orgnih.gov Furthermore, this method has been shown to be orthogonal to acid-sensitive groups like Boc, which remain intact during the procedure. nih.govresearchgate.net
Table 2: Optimization of Acidic Hydrogenolysis for Fmoc Removal
| Entry | Acid (Equivalents) | Pd/C (mol %) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl (3) | 10 | 8 | 85 |
| 2 | Acetic Acid (3) | 10 | 12 | 70 |
| 3 | HCl (3) | 20 | 5 | 92 |
| 4 | HCl (1) | 20 | 8 | 78 |
Data derived from studies on model compounds to establish optimal conditions for Fmoc removal while preserving other protecting groups like Boc. escholarship.orgresearchgate.net
Selective Side-Chain Deprotection in Peptide Elongation
The strategic placement of this compound in a peptide sequence allows for selective deprotection of its side chain for on-resin modifications. peptide.compeptide.com After the full peptide backbone is assembled using standard Fmoc chemistry, the N-terminal Fmoc group is left in place while the 2-Cl-Z group on a specific lysine residue is removed. This is typically achieved by treating the resin-bound peptide with a palladium catalyst and a hydrogen donor. niscpr.res.insigmaaldrich.com
This unmasks the ε-amino group of the lysine, which can then be selectively acylated, biotinylated, or coupled to a fluorescent label or another peptide fragment. peptide.com This strategy is fundamental for producing branched or cyclic peptides and for creating complex peptide conjugates. sigmaaldrich.comresearchgate.net The orthogonality of the 2-Cl-Z group to both base-labile (Fmoc) and acid-labile (Boc, Mtt) groups is the key to the success of these advanced synthetic routes. ug.edu.plsigmaaldrich.com
Challenges and Remedial Strategies in Protecting Group Manipulations
Despite the robustness of the protecting groups in this compound, challenges can arise during synthesis. A potential side reaction, though rare, is the premature removal of the Fmoc group by the free ε-amino function of a lysine residue if it becomes deprotected. ug.edu.plresearchgate.net This is more of a concern if a different, more labile lysine protecting group is used in the same sequence. The high pKa of the lysine side-chain amine makes it basic enough to catalyze the β-elimination of the Fmoc group from another residue. ug.edu.pl
Another challenge is the potential for side reactions during the final deprotection and cleavage from the resin, especially when harsh acidic conditions (like liquid HF, often used in Boc chemistry) are employed to remove the 2-Cl-Z group alongside other resistant groups. peptide.compeptide.com These conditions can lead to modifications of sensitive residues like tryptophan or methionine.
Remedial Strategies:
Preventing Premature Fmoc Removal: To avoid intramolecular Fmoc cleavage by a deprotected lysine, a tandem deprotection-coupling protocol can be employed. This ensures that the newly freed amine is immediately acylated before it can cause side reactions. ug.edu.plresearchgate.net
Mild Cleavage Conditions: Using catalytic transfer hydrogenolysis with ammonium formate to remove the 2-Cl-Z group is a much milder alternative to strong acids like HF, preserving the integrity of the final peptide. niscpr.res.in
Scavengers: During final acidic cleavage, a cocktail of "scavenger" molecules (e.g., water, thioanisole, triisopropylsilane) is essential to quench reactive carbocations generated from the cleavage of protecting groups, thereby preventing the alkylation of sensitive side chains. iris-biotech.deorganic-chemistry.org
Careful Selection of Orthogonal Groups: The risk of side reactions is minimized by carefully designing the protection strategy, ensuring that the cleavage conditions for one group are completely benign to all others present in the molecule. organic-chemistry.orgsigmaaldrich.com
Minimizing Undesired Side Reactions (e.g., Aspartimide Formation)
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com This intramolecular cyclization can lead to a mixture of α- and β-coupled peptides and piperidide adducts, complicating purification and reducing the yield of the desired product. peptide.comiris-biotech.de Several strategies have been developed to mitigate this issue.
One common approach is to modify the Fmoc deprotection conditions. The addition of an acidic additive like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation. peptide.combiotage.comnih.gov Alternatively, using a weaker base such as piperazine for Fmoc removal has also proven effective. biotage.comnih.gov
Another effective strategy involves the use of sterically hindered protecting groups for the aspartic acid side chain. iris-biotech.debiotage.com Bulky esters can physically block the cyclization reaction. biotage.comiris-biotech.de Furthermore, the introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the amino acid following the aspartic acid residue can prevent aspartimide formation. peptide.com These groups are typically removed during the final cleavage of the peptide from the resin. peptide.com
While this compound is not directly involved in the aspartimide formation of an aspartic acid residue elsewhere in the peptide chain, the principles of minimizing side reactions through strategic protecting group choice are highly relevant. The stability of the 2-Cl-Z group under the basic conditions required for Fmoc removal prevents unwanted reactions at the lysine side chain, ensuring the integrity of the peptide backbone.
Addressing Premature Deprotection of Protecting Groups
A significant challenge in peptide synthesis is the premature removal of protecting groups, which can lead to undesired side reactions and a decrease in the final product's purity. In the context of Fmoc-based strategies, the primary concern is the stability of side-chain protecting groups during the repeated piperidine treatments for Nα-Fmoc removal.
The ε-amino group of a lysine residue, if unprotected or protected by a labile group, can be basic enough to cause the premature removal of the Fmoc group from the N-terminus of the growing peptide chain. researchgate.netug.edu.pl This can lead to the insertion of multiple amino acids or other unwanted modifications. The 2-Cl-Z group on this compound is specifically chosen for its high stability under these basic conditions, thus preventing such side reactions. peptide.com
Conversely, some side-chain protecting groups, such as the 4-methyltrityl (Mtt) group, are designed for selective removal under mildly acidic conditions (e.g., 1-3% trifluoroacetic acid in dichloromethane) to allow for on-resin side-chain modification. sigmaaldrich.comresearchgate.net However, care must be taken to avoid the premature removal of other acid-labile groups, such as the tert-butyloxycarbonyl (Boc) group, which is commonly used for lysine side-chain protection in the form of Fmoc-Lys(Boc)-OH. peptide.comresearchgate.net The choice of the 2-Cl-Z group circumvents this issue as it is stable to the mild acidic conditions used for the removal of groups like Mtt. peptide.com
The stability of various lysine side-chain protecting groups under different deprotection conditions is summarized in the table below.
| Protecting Group | Deprotection Conditions | Orthogonal to Fmoc |
| 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong acid (HF, TFMSA), Hydrogenation peptide.compeptide.com | Yes |
| tert-Butoxycarbonyl (Boc) | Strong acid (TFA) peptide.com | Yes |
| Allyloxycarbonyl (Alloc) | Pd(0) catalyst peptide.com | Yes |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | Hydrazine chempep.com | Yes |
| 4-Methyltrityl (Mtt) | Mild acid (1-3% TFA in DCM) sigmaaldrich.comresearchgate.net | Yes |
| Benzyloxycarbonyl (Z) | Hydrogenation, strong acid peptide.comsigmaaldrich.comiris-biotech.de | Yes |
This table provides a general overview. Specific reaction conditions and peptide sequences can influence the lability of protecting groups.
Purity Control of Fmoc-Protected Amino Acid Building Blocks
Common impurities in Fmoc-amino acids can arise during the manufacturing process and include free amino acids, dipeptides, and β-alanine derivatives. nih.govmerck-lifescience.com.tw The presence of free amino acids can lead to the double insertion of that amino acid into the peptide chain. merck-lifescience.com.tw Dipeptide impurities will be incorporated as a single unit, resulting in an incorrect sequence. nih.gov
High-performance liquid chromatography (HPLC) is a standard technique for assessing the chemical purity of Fmoc-amino acids, with many suppliers now offering products with a purity of ≥99%. sigmaaldrich.comnih.govmerck-lifescience.com.tw In addition to chemical purity, the enantiomeric purity is also crucial. Even small amounts of the D-enantiomer in an L-amino acid building block can lead to the formation of diastereomeric peptides that are often difficult to separate from the desired product. peptide.com Chiral gas chromatography (GC) or the use of chiral derivatizing agents like Marfey's reagent followed by HPLC analysis can be used to determine the enantiomeric purity, which should ideally be ≥99.8%. peptide.comnih.govmerck-lifescience.com.tw
Rigorous quality control of this compound, as with all Fmoc-amino acids, is essential. This includes verifying its chemical and enantiomeric purity to ensure the integrity of the final synthesized peptide.
| Impurity Type | Potential Source | Consequence in Peptide Synthesis | Analytical Method |
| Free Amino Acid | Incomplete Fmoc protection reaction merck-lifescience.com.tw | Double insertion of the amino acid merck-lifescience.com.tw | GC, HPLC merck-lifescience.com.tw |
| Fmoc-Dipeptide | Unwanted carboxyl activation during Fmoc protection nih.gov | Insertion of an incorrect dipeptide unit nih.gov | HPLC nih.gov |
| Fmoc-β-Ala-OH | Lossen-type rearrangement of the Fmoc reagent nih.gov | Insertion of an incorrect β-alanine residue merck-lifescience.com.tw | HPLC nih.gov |
| D-Enantiomer | Racemization during synthesis of the amino acid derivative | Formation of diastereomeric peptides peptide.com | Chiral GC, HPLC with chiral derivatizing agent peptide.comnih.gov |
| Acetate | Residual from purification steps | Chain termination by acetylation nih.gov | Ion Chromatography |
Applications in Advanced Molecular Design and Construction
Design and Synthesis of Complex Peptide Architectures
The ability to selectively deprotect and functionalize lysine's side chain is paramount for creating intricate peptide structures. Fmoc-Lys(2-Cl-Z)-OH facilitates this by allowing orthogonal manipulation of the epsilon-amino group while the peptide backbone is assembled.
Cyclic Peptides and Conformational ConstraintsThe synthesis of cyclic peptides, which often exhibit enhanced stability, bioavailability, and specific biological activities due to constrained conformations, frequently relies on lysine (B10760008) side chains for cyclization. This compound enables side-chain-to-side-chain or side-chain-to-terminus cyclizations by providing a selectively deprotectable epsilon-amino group. After peptide chain elongation, the 2-Cl-Z group can be removed, exposing the epsilon-amino group for reaction with a complementary functional group (e.g., a carboxylic acid) on the same peptide chain, thereby forming a cyclic structurenih.govpeptide.comgoogle.com. The orthogonality of the 2-Cl-Z group to the Fmoc group is critical, allowing for selective deprotection and cyclization without interfering with the N-terminal Fmoc protection or other side-chain protecting groupssigmaaldrich.comiris-biotech.de.
Fabrication of Modified Peptides and Peptide Conjugates
Beyond structural complexity, this compound is employed in the synthesis of peptides with tailored functionalities, such as lipidation or fluorescent labeling.
Preparation of Fluorescently Labeled Peptides and BioconjugatesThe precise labeling of peptides with fluorescent probes or other biomolecules is essential for tracking, imaging, and diagnostic applications. This compound provides a means to achieve site-specific labeling. After the peptide chain is synthesized using standard Fmoc chemistry, the 2-Cl-Z group can be selectively removed, exposing the epsilon-amino group of lysine. This free amine can then be reacted with fluorescent dyes or other conjugation partners, such as biotin (B1667282) or polyethylene (B3416737) glycol (PEG)peptide.comchempep.comaltabioscience.com. The orthogonal nature of the 2-Cl-Z protecting group ensures that labeling occurs specifically at the lysine side chain without interfering with the N-terminus or other sensitive parts of the peptide. This is crucial for maintaining the peptide's biological activity and ensuring accurate localization or detectionpeptide.comaltabioscience.combeilstein-journals.org.
This section explores the utility of this compound in sophisticated molecular design and construction, focusing on its role in modulating bioactivity and its emerging applications in biomaterials and self-assembly.
This compound serves as a crucial building block in peptide synthesis, enabling the precise introduction of lysine residues with a protected side chain. The Nε-(2-chlorobenzyloxycarbonyl) (2-Cl-Z) group offers a stable protection strategy for the lysine side chain during peptide synthesis, which can be selectively removed under specific conditions, such as hydrogenation or treatment with HF peptide.com. This capability is vital for advanced molecular design, as it allows for the subsequent functionalization of the lysine side chain. By introducing various functional groups at this position, researchers can significantly tune the properties of peptides, thereby modulating their bioactivity.
The incorporation of this compound into peptide sequences can influence factors such as solubility, stability, and binding affinity to biological targets. The 2-Cl-Z group itself, with its chlorinated phenyl ring, can impart specific electronic and steric properties that might affect peptide conformation or interactions with other molecules chemimpex.com. This controlled introduction of modified amino acids is instrumental in the design of peptide-based therapeutics, targeted drug delivery systems, and diagnostic tools, where precise control over molecular interactions dictates efficacy and specificity chemimpex.com. For instance, modifications on the lysine side chain can be designed to enhance interactions with specific receptors or to improve the pharmacokinetic profile of a peptide drug chemimpex.com.
Fmoc-protected amino acids, including derivatives like this compound, are increasingly recognized for their potential in constructing novel biomaterials and supramolecular assemblies through self-assembly processes. The Fmoc group itself is known to promote self-assembly via π-π stacking interactions acs.orgnih.govbeilstein-journals.org.
Fmoc-protected amino acids are foundational components in the development of low molecular weight gelators (LMWGs). These molecules self-assemble into ordered supramolecular structures, such as nanofibers or hydrogels, at relatively low concentrations. While research has extensively explored various Fmoc-amino acids and dipeptides for gelation nih.govbeilstein-journals.orgmdpi.comresearchgate.net, specific studies detailing this compound as a primary gelator are less prominent compared to di-Fmoc-lysine derivatives or other Fmoc-amino acids like Fmoc-Phe mdpi.comacs.orgresearchgate.netuminho.pt. However, the general principles of Fmoc-driven self-assembly, involving π-π stacking and hydrogen bonding, are applicable. The presence of the 2-Cl-Z group on the lysine side chain can influence these interactions, potentially altering the critical gelation concentration (CGC) and the morphology of the self-assembled structures compared to simpler Fmoc-lysine derivatives. For example, while di-Fmoc-L-lysine [Fmoc-Lys(Fmoc)-OH] has demonstrated pH-controlled ambidextrous gelation and high thermal stability acs.orgresearchgate.net, the specific gelation behavior of this compound would depend on the interplay of its Fmoc and 2-Cl-Z moieties with the solvent and other molecules. Research into Fmoc-dipeptides and tripeptides has shown that modifications can lead to hydrogels with tunable properties, critical gelation concentrations (CGCs) often in the range of 0.1–1.0 wt%, and applications in drug delivery uminho.ptmdpi.com.
The self-assembly of Fmoc-functionalized peptides is a key strategy for creating peptide nanostructures. These structures can range from fibers and ribbons to more complex architectures, driven by non-covalent interactions such as π-π stacking of the Fmoc groups, hydrogen bonding, and hydrophobic effects acs.orgnih.govmdpi.com. While direct studies focusing on nanostructures specifically formed by this compound are limited in the provided search results, its role as a building block in peptide synthesis implies its potential contribution to the self-assembly of larger peptide constructs.
Research on related Fmoc-amino acids and peptides, such as Fmoc-FF or Fmoc-RGD, demonstrates their ability to form fibrillar hydrogels and nanostructures that can be utilized in tissue engineering and drug delivery nih.gov. The specific modification in this compound, namely the 2-Cl-Z group, could influence the self-assembly pathway by altering the electronic distribution or steric hindrance around the lysine side chain. This could lead to different nanoscale morphologies or affect the stability of the assembled structures. Studies involving Fmoc-dipeptides comprising α-methyl-L-phenylalanine have shown that the position and number of methyl groups significantly influence the morphology of supramolecular nanostructures and hydrogel formation ability researchgate.net. Similarly, the 2-Cl-Z group on lysine is expected to play a role in directing the self-assembly process of peptides incorporating this residue.
Compound List
this compound (Nα-Fmoc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine)
di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH)
Fmoc-Phe
Fmoc-RGD
Fmoc-FF
Fmoc-D-Lac-K-A-8
Fmoc-DAKA-8
Fmoc-Lys(Boc)-OH
Fmoc-Ala-Wang resin
Fmoc-Lys(Fmoc)-Asp-OH
Cbz-L-Lys(Cbz)-L,D-Asp-∆Phe-OH
(2-Naph)-L-Lys(2-Naph)-L,D-Asp-∆Phe-OH
Fmoc-Lys-Fmoc
Fmoc-serine
Fmoc-glutamic acid
Fmoc-Gly-Gly-Gly
Fmoc-Trp
Fmoc-Met
Fmoc-Tyr
Fmoc-Phe(4-X)-OH
Fmoc-FWK
Fmoc-L-Phe
Fmoc-L-Lys(Fmoc)-Asp(OH)-OH
Analytical and Characterization Methodologies for Synthetic Products
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-Lys(2-Cl-Z)-OH and related peptide intermediates. These techniques provide detailed information about the molecular framework and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Fmoc-protected amino acids. In solution, molecules like this compound can exist as a mixture of slowly interconverting rotamers due to the restricted rotation around the carbamate (B1207046) C(O)-N bond. chimia.ch This phenomenon can lead to signal broadening or even the doubling of some signals in the NMR spectrum at room temperature. chimia.ch To obtain a single set of sharp signals, high-temperature NMR experiments, often in deuterated dimethyl sulfoxide (B87167) (d6-DMSO), can be employed. chimia.ch Temperatures of 100°C or higher are typically required to overcome the rotational energy barrier. chimia.ch
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide valuable data for assigning the chemical shifts of the protons and carbons in the Fmoc, lysine (B10760008), and 2-chlorobenzyloxycarbonyl (2-Cl-Z) moieties. For instance, in ¹H NMR, the aromatic protons of the Fmoc and 2-Cl-Z groups, the aliphatic protons of the lysine side chain, and the characteristic protons of the fluorenyl group can be identified and their integrations and splitting patterns analyzed to confirm the structure.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Typical Chemical Shift (δ) in ppm |
|---|---|
| Fmoc aromatic protons | 7.20 - 7.90 |
| 2-Cl-Z aromatic protons | 7.10 - 7.50 |
| α-CH (Lysine) | 4.10 - 4.40 |
| ε-CH₂ (Lysine) | 3.00 - 3.30 |
| β, γ, δ-CH₂ (Lysine) | 1.20 - 1.90 |
| CH₂ (Fmoc) | 4.20 - 4.50 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry (MS) is a critical technique for verifying the molecular weight of this compound and assessing its purity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. arkat-usa.orgwiley-vch.de For this compound, with a molecular formula of C₂₉H₂₉ClN₂O₆, the expected monoisotopic mass can be precisely calculated and compared with the experimental value.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an excellent tool for purity assessment. rsc.org It allows for the detection and potential identification of impurities, such as byproducts from the synthesis or degradation products. MALDI-Time of Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger peptide fragments synthesized using this compound, providing rapid molecular weight confirmation. wiley-vch.de
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₉H₂₉ClN₂O₆ |
| Molecular Weight | 536.99 g/mol chemimpex.com |
| Monoisotopic Mass (Calculated) | 536.1663 u |
Chromatographic Purity Assessment and Isolation
Chromatographic techniques are fundamental for both the purification of this compound after synthesis and the quantitative determination of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of Fmoc-protected amino acids and peptides. researchgate.net A standardized HPLC method can be used to determine the percentage of the main compound and quantify impurities. sigmaaldrich.com The identity of the compound can be confirmed by comparing its retention time with that of a known reference standard under the same chromatographic conditions. For crude peptides synthesized using this compound, analytical HPLC is used to check the purity, and semi-preparative or preparative HPLC is employed for purification. wiley-vch.deresearchgate.net A typical mobile phase for RP-HPLC consists of a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). wiley-vch.deresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions during the synthesis of this compound. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized, often under UV light due to the UV-active Fmoc group. rsc.org It is also used to check the completeness of coupling and deprotection steps in solid-phase peptide synthesis. chempep.com
Advanced Characterization of Complex Peptide Conjugates and Assemblies
When this compound is incorporated into more complex structures like peptide conjugates or self-assembling peptides, a broader range of analytical techniques is required for their characterization. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a derivative of the benzyloxycarbonyl (Z) group and is known for its stability to the trifluoroacetic acid (TFA) treatments used for Boc group removal in Boc-based solid-phase peptide synthesis (SPPS). peptide.comug.edu.pl This stability makes it a useful orthogonal protecting group in certain synthetic strategies. peptide.com
For complex peptide conjugates, a combination of NMR, advanced MS techniques (e.g., tandem MS or MS/MS for sequencing), and HPLC is often necessary to confirm the structure and purity. nih.govresearchgate.net Circular Dichroism (CD) spectroscopy may also be employed to study the secondary structure and conformational preferences of the resulting peptides in solution. nih.gov The characterization of such complex molecules ensures that the desired structure has been successfully synthesized and is suitable for its intended biological or material science application.
Biophysical Methods for Self-Assembly Studies
The 9-fluorenylmethyloxycarbonyl (Fmoc) group, while primarily used for N-terminal protection in peptide synthesis, is a large aromatic moiety that can induce self-assembly of amino acid and peptide derivatives into ordered nanostructures. nih.govnih.gov This behavior is driven by a combination of π-π stacking interactions between the fluorenyl rings, hydrogen bonding within the peptide backbone, and other residue-specific interactions. nih.gov While specific studies on the self-assembly of the single amino acid derivative this compound are not extensively detailed in the literature, the methodologies applied to analogous Fmoc-dipeptides provide a clear framework for such investigations. These methods are essential for characterizing the formation, morphology, and properties of the resulting supramolecular structures, such as hydrogels. nih.govrsc.org
A variety of biophysical techniques are employed to study this phenomenon:
Fluorescence Spectroscopy: This is a key method for monitoring the self-assembly process. The fluorenyl group of the Fmoc moiety is inherently fluorescent. Changes in its fluorescence emission spectrum, such as an increase in intensity or shifts in wavelength, can indicate the aggregation of molecules and the transfer of the Fmoc group to a more hydrophobic microenvironment within the core of a self-assembled structure. nih.gov A shoulder peak around 370 nm is often correlated with extensive aromatic stacking of the fluorenyl groups. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to probe the formation of chiral supramolecular structures. For Fmoc-peptide systems, specific peaks in the CD spectrum are indicative of π-π transitions, confirming that the fluorenyl groups are arranging in an ordered, chiral fashion within the assembly. nih.gov This technique is also instrumental in identifying secondary structures, like β-sheets, which are common in self-assembled peptide materials. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the hydrogen bonding network within the assembled structure. Specific shifts in the amide I band (around 1600-1700 cm⁻¹) can confirm the formation of β-sheet-like structures, which are often a key stabilizing feature in peptide hydrogels. rsc.org
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used for direct visualization of the morphology of the self-assembled nanostructures. These techniques can reveal whether the molecules assemble into fibers, ribbons, nanotubes, or spherical aggregates. nih.govrsc.org
Rheology: Rheological studies are crucial for characterizing the mechanical properties of hydrogels formed through self-assembly. These measurements provide data on the gel's stiffness, viscosity, and stability, which are critical parameters for potential applications in biomaterials. rsc.orgrsc.org
Thioflavin-T (ThT) Binding Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. A ThT binding study can therefore be used to confirm the formation of β-sheet architectures within the self-assembled hydrogel. rsc.orgrsc.org
The table below summarizes the application of these methods to the study of self-assembling Fmoc-peptide systems.
| Method | Application in Self-Assembly Studies | Typical Observation | Reference |
| Fluorescence Spectroscopy | Monitors aggregation via changes in the Fmoc group's environment. | Increased fluorescence intensity and spectral shifts upon aggregation. | nih.gov |
| Circular Dichroism (CD) | Detects chiral ordering of Fmoc groups and peptide secondary structure. | Peaks indicative of π-π transitions and β-sheet formation. | nih.gov |
| FT-IR Spectroscopy | Analyzes hydrogen bonding and secondary structure formation. | Shifts in the amide I band confirming β-sheet structures. | rsc.org |
| Electron Microscopy | Visualizes the morphology of the resulting nanostructures. | Images of fibers, ribbons, or other supramolecular architectures. | nih.govrsc.org |
| Rheology | Measures the mechanical properties of the formed hydrogel. | Data on gel stiffness and viscosity. | rsc.orgrsc.org |
| Thioflavin-T (ThT) Assay | Confirms the presence of β-sheet-rich structures. | Increased fluorescence upon binding to the hydrogel. | rsc.orgrsc.org |
Quantitative Analysis of Amino Acid Content and Purity
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-amino acids. merck-lifescience.com.tw A reversed-phase HPLC (RP-HPLC) method is typically used to separate the main compound from any impurities. usp.org However, standard HPLC analysis may not be sufficient to detect all potential contaminants, as some impurities can co-elute with the main product peak. sigmaaldrich.com A comprehensive analysis involves using highly optimized HPLC methods and characterized standards for all expected amino-acid-related impurities to ensure they are clearly separated and accurately quantified. merck-lifescience.com.twsigmaaldrich.com
Key parameters and impurities that are quantified include:
HPLC Purity: This is the percentage of the main compound peak relative to all other peaks in the chromatogram. For high-quality building blocks, this is typically specified to be ≥99%. merck-lifescience.com.twsigmaaldrich.com
Enantiomeric Purity: Standard HPLC columns cannot separate D- and L-enantiomers. merck-lifescience.com.tw The presence of the wrong enantiomer can have a significant impact on the quality and biological activity of the final peptide. merck-lifescience.com.tw Enantiomeric purity is determined using specialized chiral chromatography, either via HPLC with a chiral column or Gas Chromatography (GC) on a chiral column after derivatization. cat-online.com High-grade Fmoc-amino acids often have an enantiomeric purity specification of ≥99.8%. merck-lifescience.com.twsigmaaldrich.com
Dipeptide Impurities: During the synthesis of the Fmoc-amino acid, a reaction between the activated Fmoc reagent and the already-formed product can lead to the formation of Fmoc-dipeptides (e.g., Fmoc-Lys-Lys-OH). merck-lifescience.com.tw These impurities can cause double insertion during peptide synthesis. merck-lifescience.com.tw Their levels are typically specified to be ≤0.1%. merck-lifescience.com.tw
Free Amino Acid: Incomplete reaction during the introduction of the Fmoc group can leave residual free amino acid. merck-lifescience.com.tw This can also lead to sequence deletion or other side reactions. A quantitative GC-based assay is often employed to ensure the free amino acid content is low, typically ≤0.2%. merck-lifescience.com.twsigmaaldrich.com
Other Impurities: Other process-related impurities, such as residual acetic acid (which can cause chain termination) or ethyl acetate, are also monitored and controlled to very low levels. merck-lifescience.com.twsigmaaldrich.com
The following table summarizes the typical specifications for high-purity Fmoc-amino acids used in peptide synthesis.
| Parameter / Impurity | Analytical Method | Typical Specification Limit | Potential Impact of Impurity | Reference |
| HPLC Purity | Reversed-Phase HPLC | ≥ 99.0% | Lower yield, difficult purification | merck-lifescience.com.twsigmaaldrich.com |
| Enantiomeric Purity | Chiral GC or HPLC | ≥ 99.8% | Altered peptide structure and function | merck-lifescience.com.twcat-online.com |
| Fmoc-Dipeptides | HPLC | ≤ 0.1% | Double insertion of the amino acid | merck-lifescience.com.tw |
| Free Amino Acid | Gas Chromatography (GC) | ≤ 0.2% | Deletion sequences, side reactions | merck-lifescience.com.twsigmaaldrich.com |
| Acetate Content | Ion Chromatography | ≤ 0.02% | N-terminal capping, truncated sequences | sigmaaldrich.com |
Q & A
Basic: What are the recommended handling and storage conditions for Fmoc-Lys(2-Cl-Z)-OH in laboratory settings?
Methodological Answer:
this compound should be stored in a cool, dry environment (2–8°C) to prevent degradation . Avoid exposure to strong oxidizers and moisture. During handling, use nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Work under a fume hood to prevent inhalation of dust, and ensure proper ventilation during synthesis . For long-term storage, desiccate the compound under inert gas (e.g., argon) to preserve its reactivity.
Basic: How is this compound synthesized, and what are the critical steps in its preparation?
Methodological Answer:
The synthesis involves introducing the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group to the ε-amino group of lysine, followed by Fmoc protection of the α-amino group. Critical steps include:
Selective ε-Amino Protection : React lysine with 2-Cl-Z chloride under alkaline conditions (pH 9–10) to ensure regioselectivity .
Fmoc Protection : Treat the intermediate with Fmoc-Cl in dimethylformamide (DMF) with a base like DIEA to activate the α-amino group .
Purification : Use reversed-phase HPLC to isolate the product, ensuring >95% purity .
Advanced: How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
Optimize coupling using:
- Activation Reagents : HOBt/DIC or Oxyma Pure/DIC for reduced racemization .
- Solvent Choice : DMF or DCM:DMF (1:1) to enhance solubility .
- Double Coupling : Apply two sequential couplings for sterically hindered residues (e.g., branched peptides) . Monitor efficiency via Kaiser test or LC-MS .
Advanced: What analytical techniques are recommended for assessing the purity and stability of this compound during peptide synthesis?
Methodological Answer:
- HPLC : Use C18 columns with a water/acetonitrile gradient (0.1% TFA) to detect impurities (<1% threshold) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight and identify byproducts (e.g., deprotected species) .
- Stability Testing : Store aliquots at varying temperatures and analyze degradation kinetics via NMR or FTIR .
Advanced: How does the 2-Cl-Z protecting group compare to other ε-amino protecting groups (e.g., Boc, Mtt) in stability and deprotection?
Methodological Answer:
- Stability : 2-Cl-Z is acid-labile (cleaved with TFA) but more stable than Mtt (removed with 1% TFA) and less prone to premature cleavage compared to Boc .
- Orthogonality : Compatible with Fmoc SPPS strategies; orthogonal to Alloc and Dde groups for branched peptide synthesis .
- Deprotection : Requires 95% TFA with scavengers (e.g., triisopropylsilane) to prevent side reactions .
Advanced: What strategies mitigate side reactions (e.g., diketopiperazine formation) when incorporating this compound into peptide sequences?
Methodological Answer:
- Backbone Protection : Use pseudoproline dipeptides or Emoc groups to reduce cyclization .
- Temperature Control : Conduct couplings at 0–4°C to slow diketopiperazine formation in sensitive sequences .
- Side-Chain Anchoring : For cyclic peptides, anchor the lysine side chain to resin to prevent intramolecular reactions .
Basic: What are the key considerations for dissolving this compound in various solvents?
Methodological Answer:
- Primary Solvent : DMF (10–20 mM) for SPPS; sonicate if precipitation occurs .
- Alternative Solvents : DCM:DMF (1:1) or THF for hydrophobic peptides. Avoid aqueous buffers due to poor solubility .
- Stock Solutions : Prepare fresh or store at –20°C for ≤1 week to prevent Fmoc cleavage .
Advanced: How can mass spectrometry data identify byproducts or degradation products of this compound?
Methodological Answer:
- Diagnostic Ions : Look for m/z shifts corresponding to loss of 2-Cl-Z (–195 Da) or Fmoc (–222 Da) .
- Isotopic Patterns : Chlorine’s isotopic signature (³⁵Cl/³⁷Cl) aids in identifying incomplete deprotection .
- Tandem MS/MS : Fragment ions (e.g., b/y ions) localize modifications within the peptide .
Basic: What PPE is essential when handling this compound, based on safety data sheets?
Methodological Answer:
- Respiratory Protection : NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) for powder handling .
- Skin/Eye Protection : Nitrile gloves, chemical-resistant aprons, and sealed goggles .
- Emergency Measures : Eyewash stations and safety showers must be accessible .
Advanced: How does orthogonal protection with this compound enhance synthetic flexibility in branched peptides?
Methodological Answer:
- Dual Protection : Use 2-Cl-Z for ε-amino and Fmoc for α-amino, enabling sequential deprotection for branching .
- Selective Functionalization : After TFA cleavage of 2-Cl-Z, introduce labels (e.g., biotin) or crosslinkers via free ε-amino groups .
- Case Study : Synthesize dendrimers by iteratively coupling 2-Cl-Z-protected lysine residues, followed by global deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
